2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid
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Overview
Description
2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a chloromethyl group attached to a spirocyclic azaspirodecane ring, which is further connected to an acetic acid moiety. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a cyclic ketone. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, which involves the reaction of the spirocyclic core with formaldehyde and hydrochloric acid. This step is typically carried out under acidic conditions and may require the use of a phase-transfer catalyst to enhance the reaction efficiency.
Attachment of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety through a nucleophilic substitution reaction. This can be achieved by reacting the chloromethylated spirocyclic core with a suitable nucleophile, such as sodium acetate, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alkoxides), phase-transfer catalysts, acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The spirocyclic structure is of particular interest due to its ability to interact with biological targets in unique ways.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure may also facilitate binding to specific receptors or enzymes, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: This compound shares a similar spirocyclic structure but contains a sulfur atom in place of the nitrogen atom.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound has a similar spirocyclic core but contains oxygen atoms in the ring structure.
(2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid: This compound has a similar spirocyclic structure with additional functional groups.
Uniqueness
2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activity. The combination of the spirocyclic structure with the chloromethyl and acetic acid moieties makes this compound a versatile and valuable building block for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C12H20ClNO2 |
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Molecular Weight |
245.74 g/mol |
IUPAC Name |
2-[8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl]acetic acid |
InChI |
InChI=1S/C12H20ClNO2/c13-7-10-1-3-12(4-2-10)5-6-14(9-12)8-11(15)16/h10H,1-9H2,(H,15,16) |
InChI Key |
DUOCIGPZHPUJRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CCl)CCN(C2)CC(=O)O |
Origin of Product |
United States |
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